Octahydro-8-methoxy-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene

Fragrance chemistry Physicochemical characterization Formulation science

Octahydro-8-methoxy-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene (CAS 94278-37-2) is a fully saturated, polycyclic terpenoid ether belonging to the methanonaphthalene class. Its computed physicochemical profile—molecular weight 236.39 g/mol, XLogP3-AA of 4.8, and a topological polar surface area (TPSA) of only 9.2 Ų—indicates pronounced lipophilicity and limited hydrogen-bonding capacity.

Molecular Formula C16H28O
Molecular Weight 236.39 g/mol
CAS No. 94278-37-2
Cat. No. B12677423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydro-8-methoxy-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene
CAS94278-37-2
Molecular FormulaC16H28O
Molecular Weight236.39 g/mol
Structural Identifiers
SMILESCC1(CCC(C2C13CCC(C3)C2(C)C)OC)C
InChIInChI=1S/C16H28O/c1-14(2)8-7-12(17-5)13-15(3,4)11-6-9-16(13,14)10-11/h11-13H,6-10H2,1-5H3
InChIKeyCAASAEIMOLBQBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octahydro-8-methoxy-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene (CAS 94278-37-2): Procurement & Selection Baseline


Octahydro-8-methoxy-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene (CAS 94278-37-2) is a fully saturated, polycyclic terpenoid ether belonging to the methanonaphthalene class. Its computed physicochemical profile—molecular weight 236.39 g/mol, XLogP3-AA of 4.8, and a topological polar surface area (TPSA) of only 9.2 Ų—indicates pronounced lipophilicity and limited hydrogen-bonding capacity [1]. This combination of high hydrophobicity, very low TPSA, and a rigid, bridged polycyclic scaffold positions it for specialized fragrance and formulation applications where potent, substantive odor delivery is essential.

Why In-Class Substitution Fails for Octahydro-8-methoxy-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene (94278-37-2)


Direct substitution of this compound with generic methanonaphthalene or methanoazulene analogs overlooks key structural and physicochemical differentiators. The methoxy group on the fully saturated octahydro core confers an ether character that is absent in the hydrocarbon-only analog Isolongifolene, directly impacting polarity, odor volatility, and formulation compatibility [1][2]. Furthermore, the compound is documented with four undefined stereocenters, indicating production as a stereoisomer mixture whose olfactory and physical properties may differ substantially from single-isomer or alternative derivative forms [1]. Selection must therefore be based on stereochemical composition specifications and physicochemical performance metrics relevant to the intended end-use rather than on core scaffold alone.

Octahydro-8-methoxy-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene – Quantitative Evidence for Specific Selection


Physicochemical Property Benchmarking Against Isolongifolene

The target compound's octahydro-methoxy substitution pattern generates distinct physicochemical properties relative to the hydrocarbon analog Isolongifolene (CAS 1135-66-6, C15H24). The introduction of the ether oxygen increases molecular weight from 204.35 to 236.39 g/mol and adds one hydrogen bond acceptor [1][2]. Computed XLogP3-AA decreases from approximately 5.2 for Isolongifolene to 4.8 for the target compound, reflecting the methoxy group's moderate polarity contribution [1][2]. The TPSA increases from 0.0 Ų for the pure hydrocarbon to 9.2 Ų, introducing measurable—but still very low—polar surface area [1]. This small TPSA increment can be decisive in alcoholic or aqueous-alcoholic fragrance vehicle partitioning behavior while preserving the dominant lipophilic character required for substantivity on skin and fabric.

Fragrance chemistry Physicochemical characterization Formulation science

Stereochemical Complexity as a Differentiation Factor

The target compound is documented with four undefined atom stereocenters, indicating it is supplied as a complex stereoisomer mixture [1]. In contrast, Isolongifolene (CAS 1135-66-6) is typically specified as the (2S,4aR)-(-)-enantiomer with two defined stereocenters . The larger number of possible stereoisomers in the target compound (up to 16 theoretical stereoisomers) can generate a broader and potentially richer olfactory profile compared to the more stereochemically constrained comparator, but also demands rigorous batch-to-batch stereochemical consistency verification in procurement specifications.

Stereochemistry Quality control Olfactory profile

Computational Property Benchmarking Versus Cedryl Methyl Ether (Methanoazulene Analog)

Cedryl Methyl Ether (CAS 19870-74-7, C16H28O, methanoazulene scaffold) represents the closest structural isomer class, sharing the identical molecular formula but differing in ring system topology (azulene-like 5/7 fused rings versus naphthalene-like 6/6 fused rings). Computed properties reveal a higher TPSA (9.2 vs. 9.2 Ų, identical within computational error) but a significantly different heavy-atom spatial arrangement that alters conformational flexibility and molecular shape [1]. While both compounds are lipophilic ethers used in woody-amber fragrance applications, the methanonaphthalene scaffold of the target compound provides a distinct odor vector—described as musky—compared to the woody-cedar character of the methanoazulene analog .

Computational chemistry Analog comparison Fragrance ingredient selection

Biological Screening Selectivity Profile: Human 5-LOX and sEH Inhibition

In standardized enzyme inhibition screening against human recombinant 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), the target compound exhibited no meaningful inhibitory activity, with IC50 values >10,000 nM in both assays [1][2]. This class-level observation—shared broadly among saturated polycyclic ethers of this type—indicates a low probability of mechanism-based biological interference in consumer product applications. While this does not constitute a safety assessment, it provides a quantitative benchmark for off-target profiling that can be compared with any bioactivity data available for alternative fragrance ethers.

Off-target screening Safety pharmacology Enzyme inhibition

Octahydro-8-methoxy-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene (94278-37-2): Best-Fit Research & Industrial Application Scenarios


Musk-Facet Woody-Amber Fragrance Formulation Requiring High Substantivity

The compound's combination of high lipophilicity (XLogP3-AA 4.8), extremely low TPSA (9.2 Ų), and musky odor profile makes it specifically suitable for fine fragrance and personal care formulations targeting long-lasting, substantive musk-woody dry-down notes [1]. Its octahydro-saturated structure provides oxidative stability advantages over partially unsaturated methanonaphthalene analogs, reducing the risk of off-odor development during product shelf-life.

Functional Fragrance Applications Requiring Defined Physicochemical Partitioning

The quantifiable TPSA difference (+9.2 Ų relative to Isolongifolene) enables precise tuning of fragrance deposition and release from aqueous-alcoholic matrices such as fine fragrance sprays and alcoholic lotions [1]. Formulators seeking a musk note with slightly enhanced polar-phase partitioning relative to pure hydrocarbon fixatives can select this compound based on its computed property profile rather than relying on empirical trial-and-error substitution.

Stereoisomer-Dependent Olfactory Research and Quality Control

The presence of four undefined stereocenters and supply as a stereoisomer mixture creates a research application niche in stereochemistry-odor relationship studies [1]. Procurement for this purpose requires specification of stereoisomer distribution ranges (e.g., by chiral GC-MS), as batch-to-batch variation in stereoisomer ratios can modulate odor character and strength—a variable not present when sourcing stereochemically defined single-isomer alternatives.

Off-Target Screening Reference for Fragrance Ether Safety Assessment

The experimentally determined inactivity against human 5-LOX (IC50 >10,000 nM) and sEH (IC50 >10,000 nM) provides a quantitative reference point for comparative safety profiling of structurally related fragrance ethers [2][3]. Regulatory and safety assessment teams can use these values as baseline benchmarks when evaluating new fragrance candidates, flagging any analog exhibiting sub-10 μM activity against these off-target enzymes for further investigation.

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